(1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate
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Overview
Description
(1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate is a chiral compound featuring a cyclopropane ring substituted with an ethyl ester and a 2,3-dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopropanation Reaction: : The synthesis of (1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate typically begins with the cyclopropanation of an appropriate alkene precursor. This can be achieved using diazo compounds in the presence of a metal catalyst such as rhodium or copper.
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Esterification: : The cyclopropane carboxylic acid intermediate can be esterified using ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.
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Introduction of the 2,3-Dihydrobenzofuran Moiety: : The final step involves the coupling of the cyclopropane ester with a 2,3-dihydrobenzofuran derivative. This can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using reagents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles like amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol for aminolysis; methanol or ethanol in the presence of a base for transesterification.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or new esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly those with cyclopropane and benzofuran structures.
Biology
Biological Activity Studies: Due to its unique structure, the compound can be investigated for potential biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
Material Science: The compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The cyclopropane ring could provide rigidity to the molecule, enhancing its binding affinity to the target.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Ethyl 2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate: Unique due to its specific stereochemistry and combination of functional groups.
Cyclopropane Carboxylates: Similar compounds with different substituents on the cyclopropane ring.
Benzofuran Derivatives: Compounds with variations in the benzofuran moiety.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the combination of a cyclopropane ring with a benzofuran moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl (1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-16-14(15)12-8-11(12)9-4-3-5-13-10(9)6-7-17-13/h3-5,11-12H,2,6-8H2,1H3/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOXNJBPBINVIF-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=C3CCOC3=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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